molecular formula C13H11Cl2NO B2584167 1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 428822-93-9

1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2584167
CAS No.: 428822-93-9
M. Wt: 268.14
InChI Key: USZNZBLCWAILCR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. This ring would be substituted with a 2,3-dichlorophenyl group and a 2,5-dimethyl group. The presence of these groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring and the substituent groups. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The dichlorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrrole ring and the dichlorophenyl group could contribute to its stability, polarity, and solubility .

Scientific Research Applications

Applications in Synthetic Chemistry

Efficient Synthesis of Functionalized Compounds :The compound is utilized in the synthesis of diverse heterocyclic structures. For instance, it plays a role in the efficient synthesis of functionalized 3H-pyrrolo[1,2-a]indoles, which are produced via a reaction involving triphenylphosphine and dialkyl acetylenedicarboxylates (Yavari, Adib, & Sayahi, 2002). Additionally, it contributes to the creation of biologically active Pyrrolo[2,3-b]Pyridine scaffolds, showcasing its relevance in the synthesis of complex molecular structures with potential biological activities (Sroor, 2019).

Chemical Transformation and Reactions :The compound is involved in intriguing chemical transformations. For example, it's part of the dehydrogenation reactions that lead to products containing oxygen atoms, showcasing its reactive nature and its potential to form new compounds with distinct structures and properties (Ghorai & Mani, 2014).

Synthesis of Fluorinated Derivatives :It aids in the preparation of various new fluorinated pyrroles, indicating its utility in introducing fluorine into heterocyclic compounds, which is often sought after in pharmaceutical chemistry for altering the properties of bioactive molecules (Surmont et al., 2009).

Applications in Biological Studies

Creation of Pharmacologically Relevant Derivatives :The compound serves as a precursor in synthesizing heterocyclic compounds with potential pharmacological interest, indicating its importance in medicinal chemistry for developing new therapeutic agents (Bijev & Prodanova, 2004).

Regioselectivity in Reactions :It demonstrates regioselectivity in reactions with secondary amines and N-alkyl derivatives, leading to methylene-substituted pyrroles and substituted pyrroles, respectively. This highlights its versatility and the possibility to obtain a variety of functionalized pyrroles, which are valuable in different scientific fields including organic electronics, dye chemistry, and pharmaceuticals (Zaytsev et al., 2005).

Future Directions

The study of pyrrole derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-6-10(7-17)9(2)16(8)12-5-3-4-11(14)13(12)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZNZBLCWAILCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)Cl)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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